Ac-Arg-NH2 acetate

Peptide Synthesis Biophysics HPLC Method Development

C-terminal degradation in peptide assays often compromises reproducibility. Ac-Arg-NH2 acetate overcomes this with its C-terminal amidation, conferring carboxypeptidase resistance for stable, charge-neutral peptidomimetics. - Neutral charge at physiological pH ensures consistent membrane permeability data. - Stable, water-soluble acetate salt simplifies handling and storage. - Supplied with full analytical QA; ready for immediate global dispatch.

Molecular Formula C10H21N5O4
Molecular Weight 275.31 g/mol
CAS No. 1245401-04-0
Cat. No. B6303742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Arg-NH2 acetate
CAS1245401-04-0
Molecular FormulaC10H21N5O4
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O
InChIInChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1
InChIKeyKDWPITFWGMXUHM-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Arg-NH2 Acetate (CAS 1245401-04-0) Procurement & Specification Overview for Biomedical Research


Ac-Arg-NH2 acetate (N-α-Acetyl-L-argininamide acetate) is an N-acetylated and C-amidated derivative of the amino acid L-arginine, provided as a stable, water-soluble acetate salt . This single-amino acid derivative serves as a fundamental building block for peptide synthesis and is a core structural component in more complex peptidomimetics, including protease substrates and inhibitors . Its defining features are the acetylated N-terminus and amidated C-terminus, which eliminate the free ionizable groups of the native amino acid, conferring distinct physicochemical properties [1].

Why Generic Substitution of Ac-Arg-NH2 Acetate with Other Arginine Derivatives Compromises Experimental Integrity


Substituting Ac-Arg-NH2 acetate with other simple arginine derivatives like Ac-Arg-OH or Ac-Arg-OMe is scientifically unsound due to fundamental differences in charge state and metabolic stability. Ac-Arg-NH2 is a neutral, C-terminally amidated molecule [1], whereas Ac-Arg-OH retains a free carboxyl group, making it negatively charged at physiological pH. This charge difference alters its interaction with biological membranes and proteins [2]. Furthermore, amidation at the C-terminus in Ac-Arg-NH2 confers significant resistance to carboxypeptidase degradation compared to the free acid form (Ac-Arg-OH), a critical factor for in vitro and in vivo assay reproducibility . These variations in charge and stability directly impact experimental outcomes, necessitating the use of the specific derivative for rigorous scientific work.

Quantitative Differentiation Guide: Ac-Arg-NH2 Acetate vs. In-Class Analogs and Alternatives


Physicochemical Differentiation: Charge State Comparison of Ac-Arg-NH2 vs. Ac-Arg-OH

The defining feature of Ac-Arg-NH2 acetate is its uncharged, C-terminal amide group, which contrasts with the negatively charged carboxyl group of the free acid analog, N-acetyl-L-arginine (Ac-Arg-OH). This structural difference eliminates the molecule's net negative charge at physiological pH [1]. This is a crucial consideration for experimental design where charge can influence protein binding, membrane permeability, or chromatographic behavior.

Peptide Synthesis Biophysics HPLC Method Development

Enzymatic Stability Differentiation: C-Terminal Amide Resistance to Carboxypeptidase Degradation

C-terminal amidation, as found in Ac-Arg-NH2, is a well-established strategy to confer resistance against carboxypeptidase degradation, which cleaves amino acids from the C-terminus of peptides and proteins . While specific half-life data for Ac-Arg-NH2 in a defined proteolytic assay is not available, the class-level inference is that it is significantly more stable than its free acid counterpart, Ac-Arg-OH, against this class of exopeptidases. This is a standard principle in peptide chemistry used to enhance the metabolic stability of bioactive peptides [1].

Protease Resistance Peptide Stability In Vitro Assays

Synthetic Utility Differentiation: Prevention of Undesired Side Reactions in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the use of Ac-Arg-NH2 as a building block offers a clear advantage over using a protected arginine derivative. Its acetylated N-terminus and amidated C-terminus are chemically inert under standard SPPS coupling and deprotection conditions. This prevents undesired side reactions, such as chain elongation at the wrong terminus or premature cleavage, which are common issues when using amino acids with unprotected or differentially protected termini [1]. In contrast, using a building block like Fmoc-Arg(Pbf)-OH requires additional deprotection steps and carries a risk of side reactions if not handled properly. While quantitative yield improvements are sequence-dependent, the elimination of a potential failure mode is a key differentiator for procurement.

Solid-Phase Peptide Synthesis Chemical Biology Process Chemistry

Optimal Application Scenarios for Ac-Arg-NH2 Acetate Based on Differentiated Properties


Design and Synthesis of Metabolically Stable Peptidomimetics

Ac-Arg-NH2 acetate is the ideal building block for constructing peptidomimetics that require an arginine-like moiety resistant to C-terminal degradation. Its amide terminus provides inherent stability against carboxypeptidases, a key advantage for developing longer-acting therapeutic candidates or robust biochemical probes .

Creation of Charge-Neutral Bioactive Peptide Analogs

When designing peptide analogs where a negative charge from a free C-terminus is undesirable (e.g., for improved membrane permeability or altered receptor binding), Ac-Arg-NH2 serves as a superior substitute for a terminal arginine residue. Its neutral charge state facilitates the study of electrostatic contributions to ligand-receptor interactions [1].

Calibration Standards for HPLC and LC-MS Analysis of Arginine Derivatives

The well-defined and stable nature of Ac-Arg-NH2 acetate, combined with its distinct retention time and mass spectrum due to the amide group, makes it an excellent analytical standard for method development and quantification of arginine-containing peptides and their metabolites in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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